
2-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)-5-benzylidene-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one is a synthetic organic compound that belongs to the class of imidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the thiadiazole moiety: This step involves the reaction of the imidazole intermediate with a thiadiazole derivative, often under reflux conditions in the presence of a suitable catalyst.
Benzylidene formation: The final step involves the condensation of the intermediate with benzaldehyde under basic conditions to form the benzylidene group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylidene-2-methyl-1H-imidazol-5(4H)-one: Lacks the thiadiazole moiety.
2-Methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one: Lacks the benzylidene group.
4-Benzylidene-2-methyl-1H-imidazole: Lacks both the thiadiazole and the imidazol-5(4H)-one structure.
Uniqueness
The presence of both the thiadiazole and benzylidene groups in 4-Benzylidene-2-methyl-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-imidazol-5(4H)-one makes it unique. These functional groups contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Eigenschaften
CAS-Nummer |
76834-40-7 |
|---|---|
Molekularformel |
C14H12N4OS |
Molekulargewicht |
284.34 g/mol |
IUPAC-Name |
(5Z)-5-benzylidene-2-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazol-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-9-15-12(8-11-6-4-3-5-7-11)13(19)18(9)14-17-16-10(2)20-14/h3-8H,1-2H3/b12-8- |
InChI-Schlüssel |
KAQPSBXFBUCYNO-WQLSENKSSA-N |
Isomerische SMILES |
CC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=NN=C(S3)C |
Kanonische SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=NN=C(S3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(Ethylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B12921403.png)
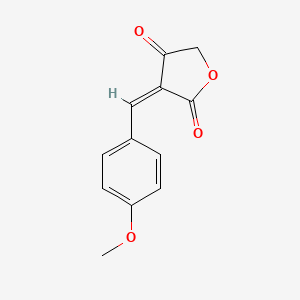

![[1,2,4]Triazolo[1,5-C]pyrimidin-5-amine](/img/structure/B12921420.png)
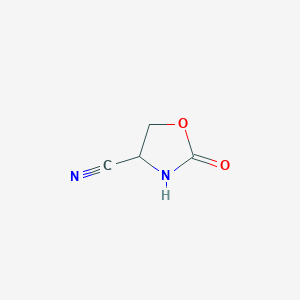
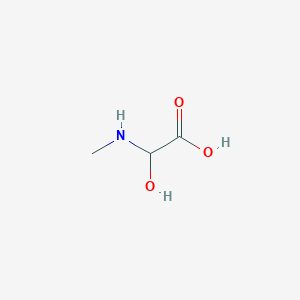
![6-(Ethylamino)furo[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12921434.png)

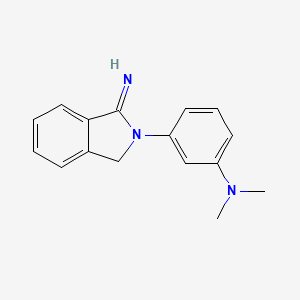


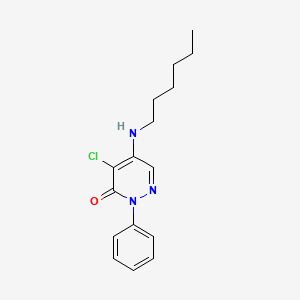
![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)

